molecular formula C6H7BrN2O B1526642 6-Bromo-3-methoxypyridin-2-amine CAS No. 916737-77-4

6-Bromo-3-methoxypyridin-2-amine

Cat. No. B1526642
M. Wt: 203.04 g/mol
InChI Key: VGGUXXXEJBQZHL-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypyridin-2-amine is a chemical compound with the CAS Number: 916737-77-4. It has a molecular weight of 203.04 and its IUPAC name is 6-bromo-3-methoxy-2-pyridinamine . It is a yellow to pale-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-methoxypyridin-2-amine is 1S/C6H7BrN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Bromo-3-methoxypyridin-2-amine is a yellow to pale-brown solid . It has a molecular weight of 203.04 . The exact density, boiling point, and melting point are not specified in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

6-Bromo-3-methoxypyridin-2-amine is a compound of interest in synthetic chemistry, especially for its roles in the synthesis and structural characterization of complex molecules. A study highlights its incorporation into N,4-diheteroaryl 2-aminothiazoles, where its crystal structures showed distinct sites of protonation and intermolecular hydrogen bonding patterns. This compound contributes to understanding the structural basis of molecular interactions and the design of new materials with specific properties (Böck et al., 2021).

Catalysis and Cross-Coupling Reactions

6-Bromo-3-methoxypyridin-2-amine serves as an effective substrate in catalytic and cross-coupling reactions. It has been used in a study exploring the amination of aryl halides using copper catalysis, demonstrating its utility in producing high-yield aminopyridines. Such reactions are fundamental in developing pharmaceuticals and organic materials, showcasing the compound's versatility in synthetic organic chemistry (Lang et al., 2001).

Nucleophilic Amination

The compound's potential in nucleophilic amination processes has also been explored. A study developed a new protocol for the nucleophilic amination of methoxypyridines, including 6-Bromo-3-methoxypyridin-2-amine, using a sodium hydride-iodide composite. This method opens pathways to synthesize aminopyridines, crucial in medicinal chemistry for their biological activity (Pang et al., 2018).

Selective Amination and Compound Modification

Further research into the selective amination of polyhalopyridines catalyzed by palladium-xantphos complex highlights the specific transformation of 6-Bromo-3-methoxypyridin-2-amine to other valuable chemical entities. This selective amination process emphasizes the compound's role in creating structurally diverse and functionally rich pyridine derivatives, essential for various applications in chemical synthesis and drug development (Ji et al., 2003).

Safety And Hazards

The safety information for 6-Bromo-3-methoxypyridin-2-amine includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

6-bromo-3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUXXXEJBQZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727136
Record name 6-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxypyridin-2-amine

CAS RN

916737-77-4
Record name 6-Bromo-3-methoxy-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916737-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a heterogeneous solution of 6-bromo-3-methoxy-2-nitropyridine (32) (2.32 g, 10 mmol) in of ethanol:water (40 mL, each) were added iron powder (2.8 g, 50 mmol), followed by ammonium chloride (2.64 g, 50 mmol) at room temperature. The resulting heterogeneous mixture was then stirred at 70-75° C. for 15 minutes, filtered through celite (when hot), washed with ethanol (2×50 mL) and solvent was then removed under reduced pressure. The residue upon dilution with water afforded a solid, which was isolated by filtration to give 2-amino-6-bromo-3-methoxypyridine (33). LCMS: purity: 95%, MS (m/z): 203 (MH+).
Quantity
2.32 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
2.8 g
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catalyst
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0 (± 1) mol
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2.64 g
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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-3-methoxy-2-nitropyridine (14.4 g, 61.8 mmol), AcOH (200 mL) and Fe powder (14.0 g, 0.25 mol) was stirred at 90° C. for 1.5 h. After cooling to rt and dilution with EtOAc the mixture was filtered through celite and the filtrate concentrated in vacuo. Purification by flash chromatography eluting with DCM yielded the title compound (10.2 g, 50.2 mmol) as a white solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
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Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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